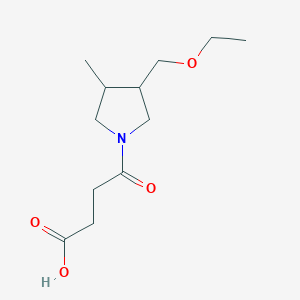

4-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobutanoic acid

Description

This compound features a pyrrolidine ring substituted with an ethoxymethyl group at position 3 and a methyl group at position 3.

Properties

IUPAC Name |

4-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-3-17-8-10-7-13(6-9(10)2)11(14)4-5-12(15)16/h9-10H,3-8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRYAZCNIWFKIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CN(CC1C)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobutanoic acid is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound can be synthesized through various organic reactions involving pyrrolidine derivatives and acylation processes. The synthesis typically involves the reaction of 4-methylpyrrolidine with ethoxymethyl and subsequent oxidation steps to form the keto group.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities, including:

The biological activity is hypothesized to be mediated through interactions with specific receptors or enzymes involved in neurotransmission and inflammation. For instance, compounds with similar structures often target GABA receptors or modulate glutamate levels, contributing to their anticonvulsant and analgesic effects.

Study 1: Antimicrobial Activity

A study conducted on a series of pyrrolidine derivatives, including this compound, showed significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective concentrations for clinical relevance.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Study 2: Anticonvulsant Effects

In a rodent model, the compound was tested for anticonvulsant activity using the maximal electroshock seizure (MES) test. Results indicated a significant reduction in seizure duration compared to control groups.

| Treatment Group | Seizure Duration (seconds) |

|---|---|

| Control | 45 |

| Compound Treatment | 20 |

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Impact of Substituents on Physicochemical Properties

- Lipophilicity : The ethoxymethyl group in the target compound likely enhances membrane permeability compared to the polar piperazine () or aniline () groups.

- Solubility : The 4-chlorophenyl group () reduces aqueous solubility, whereas the Boc-protected piperazine () balances hydrophilicity and lipophilicity.

- Stability : The Boc group () offers protection against enzymatic degradation, while the azepane-aniline system () may exhibit metabolic instability due to its larger ring.

Preparation Methods

Pyrrolidine Ring Functionalization and Side Chain Introduction

- The pyrrolidine core is often prepared via cyclization reactions or from preformed pyrrolidine derivatives.

- Alkylation at the 3-position with an ethoxymethyl group can be achieved through nucleophilic substitution using ethoxymethyl halides or related reagents.

- The 4-methyl substitution is introduced either by starting from a 4-methylpyrrolidine precursor or by selective methylation.

Synthesis of the 4-oxobutanoic Acid Moiety

- The 4-oxobutanoic acid fragment can be synthesized via oxidation of corresponding alcohols or by acylation reactions.

- According to patent EP0325183A2, related 3-oxobutyric acid derivatives are prepared by hydrolysis of tert-butyl esters followed by halogenation or other functional group transformations under Lewis acid catalysis (e.g., boron fluoride, aluminum chloride, titanium tetrachloride) in solvents like methylene chloride or tetrahydrofuran. Reaction temperatures range from -50°C to 80°C, with reaction times from 0.5 to 20 hours depending on conditions.

Coupling of Pyrrolidine and 4-oxobutanoic Acid Units

- Coupling generally involves nucleophilic substitution or condensation reactions where the pyrrolidine nitrogen attacks an activated 4-oxobutanoic acid derivative (e.g., acid chloride or ester).

- Protection/deprotection strategies may be employed to ensure selective functionalization.

Specific Research Findings and Protocols

Chemical Synthesis Approaches

- Friedel-Crafts acylation and Michael addition reactions have been used for related substituted 4-oxobutanoic acid derivatives, as seen in the synthesis of esonarimod intermediates.

- Halogenation and subsequent nucleophilic substitution reactions are common for introducing substituents on the oxobutanoic acid backbone.

Data Table: Summary of Reaction Conditions for Key Steps

Analytical and Purification Techniques

- Isolation of the product often involves concentration under reduced pressure, pH adjustment, solvent extraction, crystallization, recrystallization, and chromatography.

- NMR spectroscopy (e.g., CDCl3 solvent) is used to confirm structure and purity, with characteristic signals for methoxy and methyl groups reported.

Summary and Outlook

- The preparation of this compound involves classical organic synthesis techniques including ester hydrolysis, halogenation, nucleophilic substitution, and possibly enzymatic oxidation.

- Lewis acid catalysis in halogenation and hydrolysis steps is crucial for yield and selectivity.

- Emerging biocatalytic methods may offer more sustainable and selective routes for complex substituted pyrrolidinyl-oxobutanoic acids.

- Further optimization of reaction conditions and exploration of enzymatic pathways could improve scalability and efficiency.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobutanoic acid, and how can reaction conditions be optimized?

- Methodology : Begin with a multi-step synthesis involving (i) formation of the pyrrolidine ring via cyclization of a precursor amine, (ii) introduction of the ethoxymethyl and methyl substituents using alkylation or nucleophilic substitution under inert atmosphere (e.g., N₂), and (iii) coupling to the 4-oxobutanoic acid backbone via acylation. Optimize yields by varying solvents (e.g., DMF for polar intermediates), catalysts (e.g., DMAP for acylation), and temperature (60–80°C for ring closure). Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradients) and final product via recrystallization .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodology : Confirm the structure using:

- ¹H/¹³C NMR : Assign peaks for the pyrrolidine ring (δ 2.5–3.5 ppm for CH₂ groups), ethoxymethyl (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂), and carboxylic acid (δ 10–12 ppm for COOH). Compare with computed spectra or analogs (e.g., 4-oxobutanoic acid derivatives in ).

- Mass Spectrometry (HRMS) : Validate molecular weight ([M+H]⁺ or [M-H]⁻) with <2 ppm error.

- FT-IR : Identify carbonyl stretches (1700–1750 cm⁻¹ for ketone and carboxylic acid) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodology : Assess solubility in buffers (pH 2–8) via shake-flask method with HPLC quantification. For stability, incubate at 37°C in PBS or simulated gastric fluid, monitoring degradation via LC-MS. Structural analogs (e.g., 4-fluorophenyl-4-oxobutanoic acid) show moderate aqueous solubility (~1–5 mg/mL) but hydrolytic instability at acidic pH .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with target enzymes (e.g., kinases or proteases)?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the crystal structure of the target enzyme. Focus on hydrogen bonding (carboxylic acid with catalytic residues) and hydrophobic interactions (pyrrolidine/ethyl groups). Validate predictions with mutagenesis studies or SPR binding assays .

Q. What strategies resolve contradictory biological activity data across assay systems (e.g., cell-based vs. enzymatic assays)?

- Methodology :

- Assay Validation : Confirm target engagement via Western blot (phosphorylation inhibition) or enzymatic activity assays (e.g., fluorogenic substrates).

- Membrane Permeability : Measure logP (HPLC) or use Caco-2 cell models to assess if poor cellular uptake explains low activity in cell-based assays.

- Metabolite Analysis : Use LC-MS to identify active metabolites in cell lysates that may alter potency .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved efficacy?

- Methodology :

- Core Modifications : Synthesize analogs with varied substituents on the pyrrolidine ring (e.g., replacing ethoxymethyl with cyanomethyl) to probe steric/electronic effects.

- Bioisosteres : Replace the carboxylic acid with a tetrazole or sulfonamide to enhance metabolic stability.

- Pharmacophore Mapping : Use QSAR models (e.g., CoMFA) to correlate substituent properties (H-bond donors, lipophilicity) with activity .

Q. What methodologies address discrepancies in spectroscopic data during structural elucidation?

- Methodology :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.

- Isotopic Labeling : Introduce ¹³C or ²H labels to track specific carbons during synthesis.

- Cross-Validation : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian) .

Q. Which impurity profiling techniques ensure high purity for pharmacological studies?

- Methodology :

- HPLC-UV/ELSD : Use C18 columns (ACN/water + 0.1% TFA) to detect polar impurities (e.g., unreacted starting materials).

- ICP-MS : Screen for heavy metal residues from catalysts.

- NMR Spiking : Add reference standards (e.g., 4-cyclohexylbutanoic acid) to identify co-eluting impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.